![molecular formula C16H15N3O4S B3008754 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid CAS No. 2305271-25-2](/img/structure/B3008754.png)
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid, also known as CP-31398, is a small molecule compound that has been identified as a potential anticancer drug. It was first synthesized in 2002 by researchers at the University of Maryland, and since then, it has been the subject of extensive scientific research.
Mecanismo De Acción
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid works by binding to a specific protein called p53, which is involved in regulating cell growth and preventing the development of cancer. By binding to p53, 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid can activate its tumor-suppressing properties, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, it has also been found to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid. One area of interest is the development of new synthetic methods that could make it easier to produce in large quantities. Another area of interest is the exploration of its potential use in combination with other drugs or therapies to enhance its anticancer effects. Additionally, further research is needed to fully understand its neuroprotective and anti-inflammatory properties, and to explore its potential use in the treatment of other diseases.
Métodos De Síntesis
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 6-cyanonicotinic acid with thionyl chloride to form 6-chloronicotinic acid. This is followed by the reaction of 6-chloronicotinic acid with sodium azide to form 6-azidonicotinic acid. The final step involves the reaction of 6-azidonicotinic acid with 4-phenylbutanoic acid and triphenylphosphine to form 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid.
Aplicaciones Científicas De Investigación
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid has been shown to have potential as an anticancer drug, as it has been found to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Propiedades
IUPAC Name |
2-[(6-cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-10-13-7-8-14(11-18-13)24(22,23)19-15(16(20)21)9-6-12-4-2-1-3-5-12/h1-5,7-8,11,15,19H,6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWMXUYFGFBTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NS(=O)(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

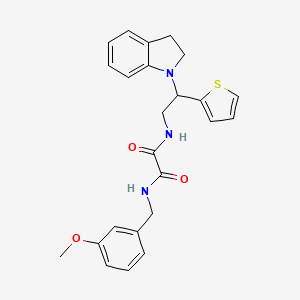

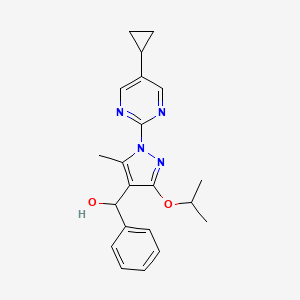
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3008683.png)
![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)
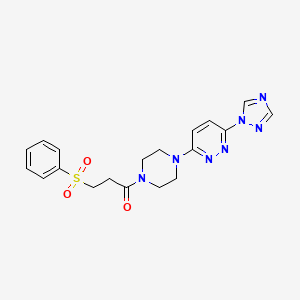
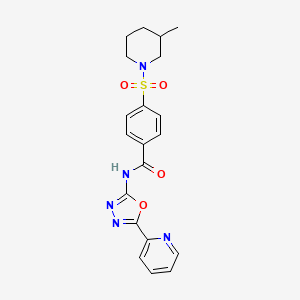
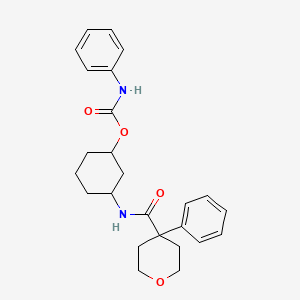
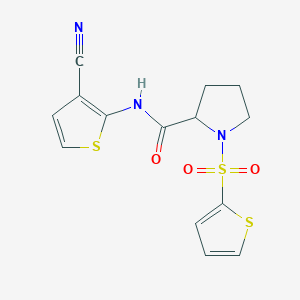
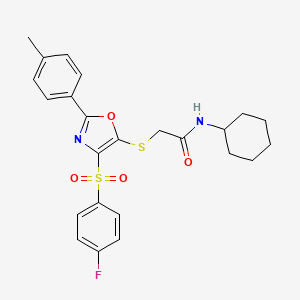
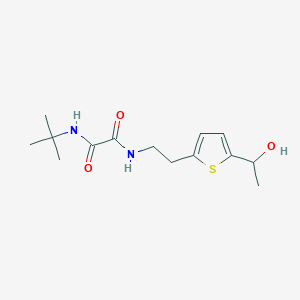
![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B3008694.png)